molecular formula C16H21FN2O B2954671 [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310220-92-7

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2954671
M. Wt: 276.355
InChI Key: INQGSMNUNLGKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as DF-MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. DF-MDBP has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism Of Action

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to a stimulant effect and can cause feelings of euphoria, increased energy, and heightened alertness. The exact mechanism of action of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is still being studied, and further research is needed to fully understand its effects on the brain.

Biochemical And Physiological Effects

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can be dangerous in high doses. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been shown to have neurotoxic effects, which can lead to damage to the brain and nervous system.

Advantages And Limitations For Lab Experiments

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for use in laboratory experiments. Its binding affinity for certain receptors in the brain makes it a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. However, due to its potential neurotoxic effects, caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments. Further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.

Future Directions

There are several future directions for research involving [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been studied for its potential use in drug development, particularly in the development of new medications for addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in these areas. Additionally, research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments and potential therapeutic applications.
In conclusion, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has shown promise as a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. Caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments due to its potential neurotoxic effects, and further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.

Synthesis Methods

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone can be synthesized by a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. Due to the complex nature of the synthesis process, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is not readily available for purchase and is primarily used in research laboratories.

Scientific Research Applications

[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been studied for its potential applications in neuroscience and pharmacology research. It has been shown to have binding affinity for certain receptors in the brain, such as the dopamine transporter and serotonin transporter, which are involved in regulating mood and behavior. This makes [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone a valuable tool for studying the mechanisms of addiction and other psychiatric disorders.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-18(2)13-5-3-11(4-6-13)16(20)19-14-7-8-15(19)10-12(17)9-14/h3-6,12,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGSMNUNLGKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline

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